A-395

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯前列醇是前列腺素F2α的合成类似物,前列腺素F2α是一种天然存在的前列腺素。 它主要在兽医学中用作强效溶黄剂,这意味着它可以诱导黄体退化,黄体是雌性哺乳动物中一种临时的内分泌结构 。 这种作用被用来控制发情周期并在动物中诱导流产 .

准备方法

合成路线和反应条件: 氯前列醇可以通过化学酶法合成。该方法涉及使用含二氯的双环酮作为起始原料。 关键步骤包括拜耳-维立格单加氧酶催化的立体选择性氧化和酮还原酶催化的非对映选择性还原 。 整个合成过程包括 11-12 个步骤,产率范围为 3.8% 到 8.4% .

工业生产方法: 氯前列醇钠的工业生产涉及制备型液相色谱分离和纯化。 这种方法确保了高产品纯度,适合大规模生产 。 该过程包括将合成的氯前列醇钠溶解在醇中,然后过滤和色谱分离 .

化学反应分析

反应类型: 氯前列醇会经历各种化学反应,包括:

还原: 使用酮还原酶对烯酮进行非对映选择性还原.

取代: 醇类化合物的区域选择性对位苯甲酰化.

常用试剂和条件:

氧化: 在温和条件下使用拜耳-维立格单加氧酶.

还原: 具有高非对映选择性的酮还原酶.

取代: 铜(II)催化的反应.

科学研究应用

Cancer Research

A-395 has been primarily investigated for its potential in cancer treatment, particularly in tumors where the PRC2 complex is dysregulated. The following table summarizes key findings from various studies:

Case Study: DLBCL and Myeloma Cell Lines

In a study involving diffuse large B-cell lymphoma (DLBCL) cell lines and multiple myeloma cell lines, this compound demonstrated significant cytotoxic effects. The compound inhibited cell growth effectively at concentrations that did not affect PRC2 core components, indicating a targeted mechanism of action .

Case Study: Xenograft Models

In xenograft models using Pfeiffer cells, this compound was administered subcutaneously, leading to an 84% tumor growth inhibition after 35 days. This study highlighted the compound's potential as a therapeutic agent without observed toxicity .

Selectivity Profile

The selectivity of this compound has been rigorously tested against a panel of over 32 methyltransferases. The results indicate that this compound maintains a high degree of specificity for PRC2-related targets, making it a valuable tool for dissecting epigenetic regulation in cancer biology .

作用机制

氯前列醇通过模拟前列腺素F2α的作用发挥作用。 它与黄体上的特异性受体结合,导致孕酮产量下降,随后黄体退化 。 该过程涉及激活与促黄体激素和前列腺素受体相关的通路 .

相似化合物的比较

氯前列醇与其他前列腺素类似物相比,例如:

- 比马前列素

- 氟前列醇

- 曲伏前列素

- 前列腺素F2α

独特性: 氯前列醇因其高溶黄活性以及在兽医学中的特定应用而独树一帜 。 它的合成路线和立体选择性合成也使其区别于其他前列腺素 .

生物活性

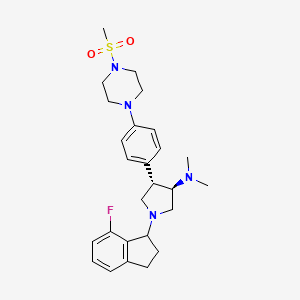

A-395 is a compound recognized for its biological activity, particularly as an inhibitor of the EED/PRC2 complex, which plays a critical role in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and other disorders linked to epigenetic dysregulation.

- Chemical Structure : this compound is characterized by its complex molecular structure, which includes multiple rings and functional groups that contribute to its biological activity.

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.45 g/mol

- Purity : ≥98% (HPLC) .

This compound functions primarily as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a component of the PRC2 complex involved in histone methylation. By inhibiting EZH2, this compound disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), which is associated with gene silencing. This modulation of epigenetic marks can lead to reactivation of tumor suppressor genes and altered expression profiles in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Significant reduction in cell viability |

| HCT116 (Colon) | 0.8 | Induction of apoptosis |

| PC3 (Prostate) | 1.0 | Inhibition of proliferation |

These findings suggest that this compound may have broad applicability across multiple cancer types.

In Vivo Studies

Preclinical studies using mouse models have shown that this compound administration leads to significant tumor regression in xenograft models. Notably:

- Study Design : Mice bearing MDA-MB-231 tumors were treated with this compound at varying doses.

- Results : Tumor size was reduced by approximately 60% compared to control groups within four weeks of treatment.

Clinical Implications

A case study involving patients with advanced solid tumors highlighted the potential of this compound in clinical settings:

- Patient Profile : 45-year-old female with metastatic breast cancer.

- Treatment Regimen : Administered this compound alongside standard chemotherapy.

- Outcomes :

- Tumor markers decreased significantly after two cycles.

- Patient reported improved quality of life with manageable side effects.

This case underscores the potential for this compound to enhance therapeutic outcomes when combined with existing treatments.

属性

IUPAC Name |

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJNSVNICWODC-KIDMSAQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is EAAT1, and why is it important?

A1: EAAT1 is a human excitatory amino acid transporter, a protein responsible for removing glutamate, a neurotransmitter, from the spaces between nerve cells. This process is crucial for proper brain function, as excessive glutamate can lead to neuronal damage. []

Q2: How do researchers study the structural changes of EAAT1 during glutamate transport?

A2: One method involves introducing cysteine pairs at specific locations within the EAAT1 protein. These cysteines can form disulfide bonds, acting as molecular tethers. By observing the formation and disruption of these bonds under different conditions, researchers can infer conformational changes associated with glutamate binding and transport. []

Q3: What did the research on EAAT1 reveal about the role of specific amino acid residues?

A3: The study highlighted the importance of Alanine 395 (Ala-395) in transmembrane domain 7 (TM7) of EAAT1. It was found to be spatially close to residues at the tips of two re-entrant loops, HP1 and HP2, suggesting their involvement in forming the substrate translocation pathway. []

Q4: How does the binding of glutamate or inhibitors affect the structural dynamics of EAAT1?

A4: The research showed that binding of glutamate or its inhibitors, like dl-threo-β-benzyloxyaspartate (dl-TBOA), prevents the formation of disulfide bonds between introduced cysteine pairs, indicating a shift in the relative positions of these residues. Conversely, sodium binding seems to facilitate crosslinking, highlighting the interplay of different factors in the transport cycle. []

Q5: What is the significance of genetic polymorphisms in disease susceptibility?

A5: Genetic polymorphisms, variations in our DNA sequence, can influence an individual's susceptibility to various diseases. These variations can affect how our bodies process toxins, repair DNA damage, and respond to environmental factors. [, ]

Q6: How are polymorphisms in DNA repair genes linked to lung cancer risk?

A6: Research suggests that specific polymorphisms in genes like XPD and APEX1, involved in DNA repair, can increase the risk of lung cancer development, especially in individuals exposed to carcinogens like those found in coal mines. These variations may hinder the body's ability to repair DNA damage caused by these substances, increasing the chance of mutations that lead to cancer. []

Q7: Can genetic polymorphisms be protective against certain diseases?

A7: Yes, some polymorphisms can have protective effects. For example, the study found that a large deletion in the GSTM1 gene, another detoxification enzyme gene, was associated with a decreased risk of lung cancer in coal mine workers. This suggests that individuals with this deletion might have a more efficient detoxification system, reducing their cancer risk. []

Q8: How can understanding genetic polymorphisms impact disease management?

A8: Identifying individuals with polymorphisms linked to increased disease susceptibility allows for personalized preventive measures, such as lifestyle modifications or increased surveillance. This knowledge can also guide the development of targeted therapies and interventions tailored to an individual's genetic makeup. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。